(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride
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Overview
Description
(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride is a chemical compound with a complex structure that belongs to the class of heterocyclic compounds. This compound is characterized by its unique octahydrocyclopenta[b]pyrrole ring system, which is fused with a carboxamide group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Octahydrocyclopenta[b]pyrrole Ring: This can be achieved through a series of cyclization reactions starting from simpler precursors.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Properties
Molecular Formula |
C9H17ClN2O |
---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
(2S,3aS,6aS)-N-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-10-9(12)8-5-6-3-2-4-7(6)11-8;/h6-8,11H,2-5H2,1H3,(H,10,12);1H/t6-,7-,8-;/m0./s1 |
InChI Key |
CUYNRRSDYJZYAJ-WQYNNSOESA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1C[C@@H]2CCC[C@@H]2N1.Cl |
Canonical SMILES |
CNC(=O)C1CC2CCCC2N1.Cl |
Origin of Product |
United States |
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